DL-Glyceraldehyde-2-13C
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Overview
Description
DL-Glyceraldehyde-2-13C is a compound where the carbon-2 position is labeled with the stable isotope carbon-13. This labeling is often used in scientific research to trace and study metabolic pathways and reactions. The compound is a derivative of DL-Glyceraldehyde, which is a simple sugar and an important intermediate in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-Glyceraldehyde-2-13C can be synthesized through several methods. One common approach involves the oxidation of DL-Glycerol-2-13C using mild oxidizing agents. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the selective oxidation of the primary alcohol group to an aldehyde .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale oxidation reactors and continuous flow systems to optimize yield and purity. The process may also include steps for the purification and isolation of the labeled compound to meet research-grade standards .
Chemical Reactions Analysis
Types of Reactions
DL-Glyceraldehyde-2-13C undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form DL-Glyceric acid-2-13C.
Reduction: It can be reduced to form DL-Glycerol-2-13C.
Condensation: It can participate in aldol condensation reactions to form more complex sugars.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include mild oxidants like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Condensation: Aldol condensation typically requires a base catalyst like sodium hydroxide (NaOH) or an acid catalyst like hydrochloric acid (HCl).
Major Products
Oxidation: DL-Glyceric acid-2-13C
Reduction: DL-Glycerol-2-13C
Condensation: More complex sugars and sugar alcohols
Scientific Research Applications
DL-Glyceraldehyde-2-13C is widely used in scientific research due to its labeled carbon atom, which allows for detailed tracking and analysis in various studies:
Chemistry: Used in studies of reaction mechanisms and pathways.
Biology: Employed in metabolic flux analysis to trace the flow of carbon through metabolic networks.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which DL-Glyceraldehyde-2-13C exerts its effects is primarily through its incorporation into metabolic pathways. The labeled carbon allows researchers to trace its movement and transformation within biological systems. This helps in identifying molecular targets and pathways involved in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
DL-Glyceraldehyde-1-13C: Another labeled form where the carbon-1 position is labeled with carbon-13.
DL-Glyceraldehyde: The non-labeled form of the compound.
DL-Glycerol-2-13C: The reduced form of DL-Glyceraldehyde-2-13C.
Uniqueness
This compound is unique due to its specific labeling at the carbon-2 position, which provides distinct advantages in tracing and studying specific metabolic pathways compared to other labeled or non-labeled forms .
Properties
IUPAC Name |
2,3-dihydroxy(213C)propanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/i3+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQZXJOMYWMBOU-LBPDFUHNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13CH](C=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
91.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.